1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl-
Description
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- is an organic compound characterized by the presence of a pentenyl group, an amine group, and a phenyl group. This compound is notable for its unique structure, which combines an alkyne, an amine, and an aromatic ring. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
499775-76-7 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N,N-dimethyl-5-phenylpent-1-en-4-yn-3-amine |
InChI |
InChI=1S/C13H15N/c1-4-13(14(2)3)11-10-12-8-6-5-7-9-12/h4-9,13H,1H2,2-3H3 |
InChI Key |
NELDPYVJFQLBSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C=C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-pentyne, dimethylamine, and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common catalysts include palladium or copper-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediates and the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alkanes.
Scientific Research Applications
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-amine: Similar structure but lacks the phenyl group.
N,N-Dimethyl-1-penten-4-yn-3-amine: Similar structure but lacks the phenyl group.
Phenylacetylene: Contains the phenyl group but lacks the amine group.
Uniqueness
1-Penten-4-yn-3-amine, N,N-dimethyl-5-phenyl- is unique due to its combination of an alkyne, an amine, and a phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
